![molecular formula C23H29N5O4S B12150082 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylpheny l)acetamide](/img/structure/B12150082.png)
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylpheny l)acetamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature
The compound’s International Union of Pure and Applied Chemistry name is 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide . This nomenclature reflects its core structure:
- 1,2,4-Triazole backbone : A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- 3,4,5-Trimethoxyphenyl group : Attached to the triazole’s 5-position, providing steric bulk and electronic modulation.
- Sulfanylacetamide side chain : A thioether-linked acetamide group at the triazole’s 3-position, terminating in a 4-butylphenyl substituent.
Molecular Formula Analysis
The molecular formula C₂₃H₂₉N₅O₄S (molecular weight: 471.6 g/mol) comprises:
Component | Atom Count | Functional Role |
---|---|---|
Carbon | 23 | Aromatic and aliphatic backbone |
Hydrogen | 29 | Saturation of bonds |
Nitrogen | 5 | Triazole ring and acetamide group |
Oxygen | 4 | Methoxy and carbonyl groups |
Sulfur | 1 | Thioether linkage |
The butylphenyl group (C₁₀H₁₃) contributes hydrophobicity, while the trimethoxyphenyl moiety (C₉H₁₁O₃) enhances solubility through polar interactions.
Properties
Molecular Formula |
C23H29N5O4S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5O4S/c1-5-6-7-15-8-10-17(11-9-15)25-20(29)14-33-23-27-26-22(28(23)24)16-12-18(30-2)21(32-4)19(13-16)31-3/h8-13H,5-7,14,24H2,1-4H3,(H,25,29) |
InChI Key |
KQRBYXSBRWPSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Formation
3,4,5-Trimethoxybenzoyl chloride reacts with thiocarbohydrazide in anhydrous ethanol under reflux (78°C, 12 hours) to yield the corresponding thiosemicarbazide. The reaction proceeds via nucleophilic acyl substitution, with the thiocarbohydrazide acting as a bifunctional nucleophile.
Cyclization to Triazole-Thiol
The thiosemicarbazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 100°C for 6 hours. POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst, facilitating intramolecular cyclization to form the 1,2,4-triazole ring.
Key Parameters:
Synthesis of N-(4-Butylphenyl)Chloroacetamide
The acetamide side chain is synthesized separately to ensure modularity and scalability.
Chloroacetylation of 4-Butylphenylamine
4-Butylphenylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl byproducts.
Optimization Notes:
S-Alkylation to Form the Thioether Linkage
The triazole-thiol undergoes S-alkylation with N-(4-butylphenyl)chloroacetamide to establish the critical thioether bond.
Reaction Conditions
The thiol intermediate is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The chloroacetamide derivative is added dropwise, and the mixture is stirred at 60°C for 8 hours.
Critical Factors:
-
Solvent choice: DMF enhances nucleophilicity of the thiolate ion.
-
Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Purification Strategies
Recrystallization vs. Chromatography
Method | Solvent System | Purity | Yield |
---|---|---|---|
Recrystallization | Ethanol/Water (3:1) | 98% | 65% |
Column Chromatography | Ethyl Acetate/Hexane (1:2) | 99.5% | 70% |
Chromatography is preferred for high-purity batches, while recrystallization offers cost efficiency for bulk production.
Mechanistic Insights and Side Reactions
Competing Pathways During S-Alkylation
-
Oxidation: Thiols may oxidize to disulfides if exposed to air, necessitating inert atmospheres.
-
Over-Alkylation: Excess chloroacetamide leads to di-alkylated byproducts, mitigated by stoichiometric control.
Recent Advances in Catalytic Methods
Emergent protocols utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate S-alkylation, reducing reaction times to 3 hours with comparable yields (78%) .
Chemical Reactions Analysis
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anticancer agent, given the bioactivity of the 3,4,5-trimethoxyphenyl group in inhibiting proteins like tubulin and heat shock protein 90.
Biological Studies: It may be used in studies investigating its effects on various biological pathways, including its potential anti-inflammatory and anti-microbial properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics could provide insights into its efficacy and safety as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide likely involves interaction with multiple molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cell division . Additionally, the triazole ring may interact with enzymes or receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights
Role of Aromatic Substituents on the Triazole Core
- Chlorophenyl (Analog 1) : Chlorine’s electron-withdrawing nature may reduce binding affinity but improve metabolic stability .
- Pyridinyl (Analog 4) : The nitrogen atom in pyridine facilitates hydrogen bonding, which could improve selectivity for charged active sites .
Acetamide Tail Modifications
- 3,4-Dichlorophenyl (Analog 2) : Dichloro substitution introduces steric hindrance and polarity, which may limit membrane permeability but improve interactions with polar residues .
Biological Activity
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The IUPAC name is as follows:
Property | Value |
---|---|
Molecular Formula | C18H22N4O3S |
Molecular Weight | 378.45 g/mol |
IUPAC Name | 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-butylphenyl)acetamide |
Anticancer Activity
Research has indicated that compounds containing triazole rings exhibit significant anticancer properties. A study by Alam et al. (2020) demonstrated that derivatives of triazole showed potent cytotoxic effects against various cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers . The specific compound under consideration has not been tested extensively in isolation; however, its structural analogs have shown promising results.
Case Study:
In a comparative study involving triazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 1.7 µM to 23.6 µM against different human cancer cell lines . This suggests that the target compound may also possess significant anticancer activity.
Antimicrobial Activity
Compounds with a triazole nucleus have also been noted for their antimicrobial properties. According to research published in DergiPark, various derivatives demonstrated high rates of antimicrobial and antifungal activity . The presence of the 3,4,5-trimethoxyphenyl substituent is believed to enhance these properties.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and survival. The triazole ring is known to interact with various biological targets, potentially disrupting critical signaling pathways involved in tumor growth.
Q & A
Q. How can crystallography or computational modeling clarify interactions with biological targets?
- Methodological Answer :
- X-Ray Crystallography : Co-crystallize compound with purified tubulin or kinase domains to resolve binding modes .
- Molecular Dynamics Simulations : Simulate ligand-protein complexes (AMBER/CHARMM) to assess stability of hydrogen bonds (e.g., triazole N-H with Asp226) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.